Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry
Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry
An In-depth Technical Guide to 3-Fluoro-1-methyl-pyrazole (CAS 69843-12-5) for Advanced Research and Development
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical and biological properties of a parent compound. When incorporated into a privileged scaffold like pyrazole, the impact is magnified. Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that are featured in a multitude of clinically successful drugs, valued for their metabolic stability and versatile binding capabilities.[1][2]
This guide focuses on a specific, yet highly strategic building block: 3-Fluoro-1-methyl-pyrazole . The strategic placement of the fluorine atom at the 3-position, combined with the N-1 methylation that precludes tautomerization and provides a consistent structural presentation, makes this reagent a valuable tool for researchers. This document serves as a technical primer for scientists in drug discovery and chemical development, providing core properties, synthetic context, practical applications, and safety considerations to enable its effective use.
Core Physicochemical and Structural Properties
3-Fluoro-1-methyl-pyrazole is a specialized building block. While extensive experimental data is not always published for such specific reagents, we can consolidate its known properties and infer others from closely related analogs.
Identity and Structure
The fundamental structure is defined by the pyrazole ring, methylated at the N-1 position and fluorinated at the C-3 position. This specific isomeric arrangement is crucial for its reactivity and how it presents itself for molecular interactions.
Caption: Structure of 3-Fluoro-1-methyl-pyrazole with IUPAC numbering.
Summary of Properties
The following table summarizes the key quantitative data available for this compound. It is critical to note that some physical properties like boiling point and density are often not formally published for niche research chemicals and should be determined experimentally if required for process scale-up.
| Property | Value | Source |
| CAS Number | 69843-12-5 | [3][4] |
| Molecular Formula | C₄H₅FN₂ | [3] |
| Molecular Weight | 100.09 g/mol | [3] |
| Physical State | Liquid (Inferred from isomer) | [5] |
| Appearance | Yellow to colorless oil (Inferred from isomer) | [5] |
| Purity | Typically available at ≥98% | [3] |
| SMILES | Cn1cc(F)cn1 | - |
| InChI | InChI=1S/C4H5FN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | - |
Note: Physical state and appearance are based on data for the isomeric 4-Fluoro-1-methyl-pyrazole (CAS 69843-14-7) and should be confirmed experimentally.
Synthesis, Reactivity, and Mechanistic Considerations
General Synthetic Strategy
Fluorinated pyrazoles are accessible through several synthetic paradigms.[6] The most common and industrially scalable methods involve the cyclocondensation of a fluorinated 1,3-biselectrophilic species with a hydrazine derivative.[7][8] For N-1 methylated pyrazoles, methylhydrazine is the key reagent.
The causality behind this strategy is the classic Paal-Knorr synthesis, adapted for heterocycles. The hydrazine provides the two-nitrogen backbone, and its nucleophilic nature drives the reaction with the dicarbonyl or equivalent precursor.
Caption: Generalized workflow for the synthesis of N-methyl pyrazoles.
Expected Reactivity
The pyrazole ring is aromatic and generally considered electron-rich. However, the presence of two nitrogen atoms and a highly electronegative fluorine atom significantly modulates its reactivity profile.
-
Electrophilic Aromatic Substitution (EAS): The ring is deactivated towards EAS compared to pyrrole or furan. Substitution, if forced, would preferentially occur at the C-4 position, which is the most electron-rich carbon. The N-1 methyl group prevents substitution on the nitrogen.
-
Acidity of C-H Bonds: The C-5 proton will be the most acidic carbon-bound proton, susceptible to deprotonation by strong bases (e.g., organolithiums). This creates a nucleophilic species that can be used for further functionalization, a key strategy in drug development.
-
Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom at the C-3 position is generally not a good leaving group for SNAAr unless further activated by strongly electron-withdrawing groups, which are absent here.
-
Role as a Ligand: The N-2 nitrogen possesses a lone pair of electrons, making the molecule an effective ligand for coordination with transition metals. This is crucial for its use in metal-catalyzed cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Fluoro-1-methyl-pyrazole lies in its application as a structural motif in bioactive molecules. The pyrazole core is a proven pharmacophore, and the strategic addition of fluorine provides distinct advantages.[6][9]
The "Fluorine Advantage"
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond at a metabolically labile position with C-F can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.
-
Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups. This allows for fine-tuning of a molecule's ionization state at physiological pH, which is critical for optimizing solubility, cell permeability, and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonding (with backbone N-H groups) and dipole-dipole interactions. The C-F bond can act as a "lipophilic hydrogen bond donor."
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape to improve binding with its target.
Pyrazole as a Privileged Scaffold
The pyrazole ring itself is a bioisostere for other aromatic rings like phenyl or pyridine.[10] Its two nitrogen atoms provide distinct vectors for hydrogen bonding, and its flat, aromatic nature is ideal for fitting into the active sites of enzymes, particularly kinases.[2]
Several blockbuster drugs incorporate an N-methyl pyrazole moiety, demonstrating its clinical and commercial relevance. For example, Erdafitinib, a kinase inhibitor used to treat bladder cancer, features this core structure.[2]
Representative Experimental Protocol: Palladium-Catalyzed C-5 Arylation
To illustrate the utility of 3-Fluoro-1-methyl-pyrazole as a building block, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.
Objective: To synthesize 5-Aryl-3-fluoro-1-methyl-pyrazole.
Rationale: This protocol demonstrates the selective functionalization at the C-5 position, which is achieved via directed ortho-metalation (or in this case, direct C-H activation/borylation, followed by coupling). The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high efficiency and preventing side reactions. The base is required to activate the boronic acid derivative in the catalytic cycle.
Caption: Representative workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 3-Fluoro-1-methyl-pyrazole (1.0 mmol), the desired aryl boronic acid or pinacol ester (1.2 mmol), potassium carbonate (2.5 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) Acetate, 0.02 mmol).
-
Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Inerting: Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is self-validating; an incomplete removal of oxygen will deactivate the palladium catalyst, leading to a failed reaction.
-
Reaction: Place the vial in a preheated heating block at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is publicly available for 3-Fluoro-1-methyl-pyrazole. Therefore, a conservative approach based on analogous structures is mandatory. Related fluorinated and methylated pyrazoles are classified as irritants and may be harmful if ingested or inhaled.[11][12][13]
Hazard Profile (Inferred from Analogs)
The following GHS hazard statements are associated with structurally similar pyrazole derivatives and should be considered applicable until specific data is available.
| Hazard Class | GHS Hazard Statement | Associated Compounds |
| Acute Toxicity | H301: Toxic if swallowed | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[11] |
| Skin Irritation | H315: Causes skin irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |
| Eye Irritation | H319: Causes serious eye irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |
| Respiratory Irritation | H335: May cause respiratory irritation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[12] |
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[12]
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[14]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
3-Fluoro-1-methyl-pyrazole is more than just another chemical reagent; it is a precisely engineered building block for modern chemical innovation. Its combination of a biologically relevant pyrazole core, the strategic placement of a fluorine atom, and a fixed N-methylation pattern provides medicinal chemists with a powerful tool to address challenges in drug discovery, from enhancing metabolic stability to optimizing target affinity. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this molecule to construct novel chemical entities with enhanced performance and potential for therapeutic success.
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